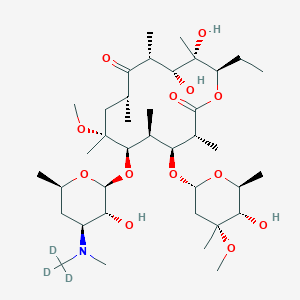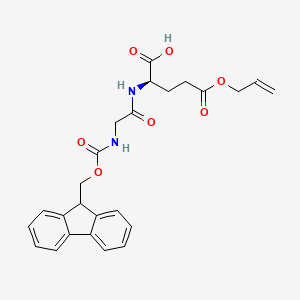
Fmoc-Gly-Gly-allyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Gly-Gly-allyl propionate is a compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound is characterized by its ability to be degraded, making it a valuable tool in the field of targeted drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-allyl propionate typically involves the protection of glycine residues with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The allyl propionate moiety is introduced through esterification reactions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for solid-phase peptide synthesis (SPPS). The use of protective groups and controlled reaction conditions ensures the integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gly-Gly-allyl propionate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the allyl group, resulting in the formation of simpler glycine derivatives.
Substitution: The allyl group can be substituted with other functional groups, allowing for the creation of diverse derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be employed to substitute the allyl group under mild conditions
Major Products Formed
The major products formed from these reactions include epoxides, reduced glycine derivatives, and substituted glycine compounds. These products have diverse applications in chemical synthesis and drug development .
Scientific Research Applications
Fmoc-Gly-Gly-allyl propionate is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a versatile building block in peptide synthesis and the development of novel compounds.
Biology: The compound is used in the study of protein interactions and the development of peptide-based probes.
Medicine: It plays a crucial role in the synthesis of antibody-drug conjugates, which are used in targeted cancer therapies.
Industry: The compound is employed in the production of specialized peptides and proteins for various industrial applications .
Mechanism of Action
The mechanism of action of Fmoc-Gly-Gly-allyl propionate involves its role as a cleavable linker. In the context of antibody-drug conjugates, the compound facilitates the attachment of therapeutic agents to antibodies. Upon reaching the target site, the linker is cleaved, releasing the active drug. This targeted delivery mechanism enhances the efficacy and reduces the side effects of the therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-Gly-allyl alcohol: Similar in structure but with an alcohol group instead of a propionate ester.
Fmoc-Gly-Gly-allyl amine: Contains an amine group, offering different reactivity and applications.
Fmoc-Gly-Gly-allyl acetate: Features an acetate ester, providing alternative chemical properties
Uniqueness
Fmoc-Gly-Gly-allyl propionate stands out due to its specific ester linkage, which offers unique reactivity and stability. This makes it particularly suitable for use in the synthesis of antibody-drug conjugates, where controlled cleavage is essential for targeted drug delivery .
Properties
Molecular Formula |
C25H26N2O7 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(2R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-5-prop-2-enoxypentanoic acid |
InChI |
InChI=1S/C25H26N2O7/c1-2-13-33-23(29)12-11-21(24(30)31)27-22(28)14-26-25(32)34-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20-21H,1,11-15H2,(H,26,32)(H,27,28)(H,30,31)/t21-/m1/s1 |
InChI Key |
CCNNYDKFKPLPIC-OAQYLSRUSA-N |
Isomeric SMILES |
C=CCOC(=O)CC[C@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
C=CCOC(=O)CCC(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


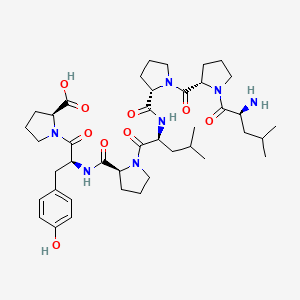
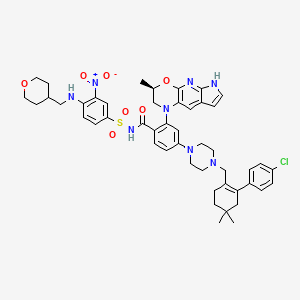
![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)
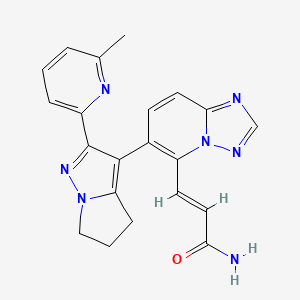
![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)
![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)
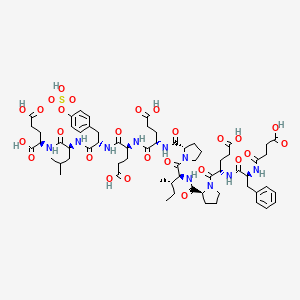


![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)

